molecular formula C6H8O2S B8389563 2-(2-Thienyloxy)-ethanol

2-(2-Thienyloxy)-ethanol

Cat. No. B8389563
M. Wt: 144.19 g/mol
InChI Key: ZOCAUADSJATSIW-UHFFFAOYSA-N
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Patent
US04877809

Procedure details

323.7 ml of 5.4M sodium methylate solution (1.75 mol) are added to 1,600 ml of absolute ethylene glycol. The reaction mixture is heated and the methanol formed is distilled off over a reflux divider, while passing through nitrogen, until the bottom temperature rises to 130° C. When the removal of methanol has ended, 187.5 g (1.15 mol) of 2-bromothiophene, 55.5 g of finely ground copper oxide and 5.6 g of sodium iodide are added, the apparatus is further flushed briefly with nitrogen and closed with a flask and the mixture is stirred at 80° C. for 175 hours.
Name
sodium methylate
Quantity
323.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
187.5 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH2:4]([OH:7])[CH2:5][OH:6].Br[C:9]1[S:10][CH:11]=[CH:12][CH:13]=1.[I-].[Na+]>[Cu]=O.CO>[S:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[O:6][CH2:5][CH2:4][OH:7] |f:0.1,4.5|

Inputs

Step One
Name
sodium methylate
Quantity
323.7 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
187.5 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
5.6 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 175 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
DISTILLATION
Type
DISTILLATION
Details
is distilled off over a reflux divider
CUSTOM
Type
CUSTOM
Details
rises to 130° C
CUSTOM
Type
CUSTOM
Details
When the removal of methanol
CUSTOM
Type
CUSTOM
Details
the apparatus is further flushed briefly with nitrogen
CUSTOM
Type
CUSTOM
Details
closed with a flask

Outcomes

Product
Details
Reaction Time
175 h
Name
Type
Smiles
S1C(=CC=C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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